molecular formula C13H15FN2O3 B2682637 Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954597-58-1

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Cat. No.: B2682637
CAS No.: 954597-58-1
M. Wt: 266.272
InChI Key: UBGGSFUPJZVBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Context

Historical Development of Carbamate-Based Enzyme Inhibitors

Carbamates have played a pivotal role in enzymology since the mid-20th century, beginning with their use as acetylcholinesterase (AChE) inhibitors in insecticides such as carbaryl and aldicarb. The discovery that carbamates reversibly inhibit AChE by forming covalent adducts with the catalytic serine residue established their utility as pharmacological tools. By the 1980s, medicinal chemists recognized carbamates’ potential as peptide bond surrogates due to their hydrolytic stability and ability to mimic transition states in enzymatic reactions.

Key milestones include:

  • Ethinamate (Valmid), an early carbamate sedative, demonstrated the scaffold’s central nervous system activity.
  • Carisoprodol (Soma) highlighted carbamates’ muscle relaxant properties through GABAergic modulation.
  • Modern applications leverage carbamates as prodrug linkers, exemplified by antibody-drug conjugates using ethylenediamine-carbamate spacers.

The structural versatility of carbamates enables fine-tuning of electronic and steric properties, making them indispensable in rational drug design.

Position of Pyrrolidinyl Carbamates in Medicinal Chemistry

Pyrrolidinyl carbamates occupy a critical niche due to their balanced pharmacokinetic properties and conformational rigidity. The 5-oxopyrrolidin-3-ylmethyl carbamate moiety in methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate confers three advantages:

  • Enhanced metabolic stability : The pyrrolidinone ring reduces oxidative degradation by hepatic cytochrome P450 enzymes compared to acyclic carbamates.
  • Preorganized geometry : The puckered pyrrolidine ring orients the carbamate group for optimal hydrogen bonding with enzyme active sites.
  • Fluorine-mediated selectivity : The 4-fluorophenyl substituent enhances target binding through hydrophobic interactions and modulates electronic effects.

Recent advances in pyrrolidine-carbamate chemistry include:

  • Self-immolative spacers : Tertiary amine-functionalized derivatives (e.g., Sp3 in Figure 1) accelerate drug release rates by 15-fold compared to ethylenediamine analogs, as demonstrated in camptothecin prodrugs.
  • TLR7/8-targeted immunostimulants : Conjugates with resiquimod (R848) show pH-dependent activation, enabling tumor-selective immunotherapy.
Table 1: Kinetic Parameters of Pyrrolidinyl Carbamate Prodrugs
Prodrug Half-life (h) Release Efficiency (%)
Sp1-R848 >48 <5
Sp2-R848 40 22
Sp3-R848 8 89

Significance in Serine Hydrolase Research

Serine hydrolases, including AChE, trypsin-like proteases, and fatty acid amide hydrolase (FAAH), represent prime targets for carbamate inhibitors. This compound’s mechanism involves:

  • Covalent inhibition : The carbamate carbonyl undergoes nucleophilic attack by the catalytic serine, forming a stable tetrahedral intermediate.
  • Oxyanion hole stabilization : The pyrrolidinone oxygen hydrogen-bonds with backbone amides (e.g., Gly118 and Ala199 in AChE), mimicking the transition state.
  • Fluorine-mediated π-stacking : The 4-fluorophenyl group engages Tyr337 in AChE via edge-to-face interactions, enhancing binding affinity.

Computational studies using PLACER (Protein-Ligand Atomistic Conformational Ensemble Resolver) reveal that pyrrolidinyl carbamates achieve 1.1 Å RMSD in active site preorganization, comparable to native enzyme substrates. This predictive modeling tool has elucidated:

  • Optimal protonation states of catalytic histidine residues during acyl-enzyme intermediate formation.
  • The role of water networks in facilitating carbamate hydrolysis and inhibitor turnover.
Figure 1: Proposed Catalytic Cycle for Serine Hydrolase Inhibition
  • Substrate binding : Apoprotein (E) binds the carbamate inhibitor (I).
  • Nucleophilic attack : Serine-Oγ attacks the carbamate carbonyl, forming tetrahedral intermediate (E·I‡).
  • Acyl-enzyme formation : Fluorophenol departure yields acylated enzyme (E-Ac).
  • Deacylation : Water-mediated hydrolysis regenerates active enzyme.

Properties

IUPAC Name

methyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-19-13(18)15-7-9-6-12(17)16(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGGSFUPJZVBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. For instance, a study on fluoropyrimidine carbamates demonstrated selective activation in tumor tissues, suggesting that this compound may exhibit analogous properties by targeting specific enzymes concentrated in tumors .
  • Neurological Research :
    • The compound's structural similarity to known neuroactive agents positions it as a candidate for neurological studies. Compounds containing pyrrolidine moieties have been linked to modulating neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases or mood disorders.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could be beneficial for developing drugs that require modulation of metabolic processes.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated selective cytotoxicity in tumor cells; potential as a safer alternative to traditional chemotherapeutics.
Enzyme InhibitionShowed promise in inhibiting key metabolic enzymes; implications for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism by which Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamate moiety could participate in hydrogen bonding.

Comparison with Similar Compounds

Substituted Phenyl Carbamates

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (): These compounds share a carbamate group but differ in their aryl substituents (chlorophenyl vs. fluorophenyl) and the presence of an additional carbonyl linkage. The chloro substituents increase lipophilicity compared to the fluorine analogue, as demonstrated by HPLC-derived log k values .
  • [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS: 1026080-37-4, ): This pyrazole-based carbamate replaces the pyrrolidinone ring with a pyrazole scaffold.

Pyrrolidinone and Lactam Derivatives

  • Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (): Features a cyclohexylamine backbone instead of pyrrolidinone. The tert-butyl carbamate group offers steric bulk, which may reduce metabolic degradation compared to the methyl carbamate in the target compound .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound log k (HPLC) Molecular Weight Key Functional Groups
Target Compound N/A 266.25 g/mol Fluorophenyl, pyrrolidinone, carbamate
4-Chloro-2-[(3-chlorophenyl)carbamoyl]phenyl carbamates 3.8–4.2 ~350 g/mol Dichlorophenyl, carbamate
Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate N/A 327.31 g/mol Fluorobenzoyl, benzimidazole, carbamate
  • Lipophilicity : Chlorinated analogues () exhibit higher log k values (3.8–4.2) due to chlorine’s hydrophobic nature, whereas the fluorophenyl group in the target compound may reduce log k, enhancing aqueous solubility .
  • Molecular Weight : The target compound’s lower molecular weight (266.25 g/mol) compared to benzimidazole derivatives (e.g., 327.31 g/mol in ) suggests better membrane permeability .

Biological Activity

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H16FN2O2
  • Molecular Weight : 250.28 g/mol
  • IUPAC Name : this compound

This structure comprises a pyrrolidinone ring substituted with a 4-fluorophenyl group and a carbamate moiety, which enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves modulation of various biochemical pathways. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It exhibits affinity for certain receptors, potentially influencing neurotransmitter systems and other signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties through apoptosis induction in cancer cell lines.

Biological Activity Overview

Biological Activity Effects References
Enzyme InhibitionModulates metabolic pathways
Anticancer PropertiesInduces apoptosis in cancer cells
Neurotransmitter ModulationAffects signaling pathways

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on specific enzymes, this compound was found to significantly reduce the activity of enzymes related to inflammation. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism was linked to mitochondrial dysfunction and activation of caspases, highlighting its potential as an anticancer agent.

Case Study 3: Neuropharmacological Effects

Investigations into the neuropharmacological effects revealed that the compound modulates neurotransmitter release, particularly dopamine and serotonin pathways. This opens avenues for exploring its use in treating neurological disorders such as depression and anxiety.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicology Studies : Assessing safety profiles in vivo.
  • Clinical Trials : Evaluating efficacy in human subjects for targeted therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, and how do purification methods impact yield and purity?

  • Synthesis : The compound is typically synthesized via multi-step routes involving pyrrolidinone core formation, fluorophenyl group introduction, and carbamate functionalization. For example, a patent ( ) describes a similar carbamate synthesis using sulfinyldimethane intermediates to improve purity. Key steps include nucleophilic substitution of 4-fluorophenyl groups and carbamate coupling via methyl chloroformate.
  • Purification : Chromatography (silica gel or HPLC) and recrystallization are critical. highlights sulfinyldimethane adduct formation to isolate intermediates, reducing impurities. Yield optimization (e.g., 60-75%) depends on solvent polarity (acetonitrile vs. DMF) and temperature control (0–25°C) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Spectroscopy :

  • NMR : 1^1H/13^{13}C NMR identifies substituents (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyrrolidinone carbonyl at ~170 ppm).
  • FT-IR : Confirms carbamate (C=O stretch at ~1700 cm1^{-1}) and pyrrolidinone (N-H bend at ~1550 cm1^{-1}).
    • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement, ) resolves stereochemistry and bond angles. For example, reports a related benzimidazole-carbamate structure with a dihedral angle of 12.5° between fluorophenyl and pyrrolidinone planes .

Advanced Research Questions

Q. How can synthetic yield be optimized through reaction condition screening?

  • Variables : Catalysts (e.g., Pd(OAc)2_2 for cross-coupling), solvent polarity (THF vs. DMSO), and temperature (reflux vs. RT). notes that fluorobenzyl group incorporation requires anhydrous conditions to avoid hydrolysis.
  • Example Optimization Table :

ConditionYield (%)Purity (%)Reference
Pd(OAc)2_2, DMF6895
No catalyst, THF4288

Q. What computational strategies predict the compound’s bioactivity and binding modes?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). ’s crystal structure provides a template for docking studies.
  • DFT Calculations : Optimize geometry and electronic properties (HOMO-LUMO gaps) to predict reactivity. Substituent effects (e.g., electron-withdrawing fluorine) are quantified via partial charge analysis .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Potential Causes : Impurities (e.g., unreacted intermediates), assay variability (cell vs. enzyme-based).
  • Methodology :

  • HPLC-MS : Quantify purity (>98% required for reliable IC50_{50} values).
  • Dose-Response Curves : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. What are the key degradation products under stress conditions, and how are they characterized?

  • Stress Testing : Expose to heat (40°C), humidity (75% RH), and acidic/alkaline conditions.
  • Degradation Pathways : Hydrolysis of the carbamate group to form methylamine and pyrrolidinone derivatives (LC-MS confirmation, ). Accelerated stability studies (ICH guidelines) recommend storage at -20°C in anhydrous DMSO .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence pharmacological activity?

  • SAR Studies : Replace 4-fluorophenyl with chloro or methoxy groups. ’s analog (346457-03-2) shows that electron-withdrawing groups enhance target binding. Bioactivity is tested via enzyme inhibition assays (IC50_{50}) and cellular viability (MTT assay) .

Q. Which techniques identify polymorphic forms, and how do they affect solubility?

  • Polymorphism Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). ’s SHELX refinement can distinguish crystal packing differences.
  • Solubility Impact : Amorphous forms (via spray drying) improve aqueous solubility by 3–5× compared to crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.